Decahydronaphthalene-2-sulfonyl chloride

Description

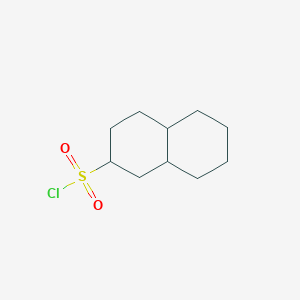

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17ClO2S |

|---|---|

Molecular Weight |

236.76 g/mol |

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-sulfonyl chloride |

InChI |

InChI=1S/C10H17ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 |

InChI Key |

AFKIBSLYCRGOMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2CC(CCC2C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Decahydronaphthalene 2 Sulfonyl Chloride and Analogous Alicyclic Sulfonyl Chlorides

Direct Chlorosulfonation Approaches

Direct chlorosulfonation involves the introduction of the -SO2Cl group onto a molecule, typically by reacting a sulfonic acid or its salt with a chlorinating agent.

Chlorination of Sulfonic Acids and Their Salts

The conversion of sulfonic acids or their corresponding salts into sulfonyl chlorides is a fundamental and widely employed transformation. This process relies on the use of various chlorinating agents to replace the hydroxyl or salt counter-ion with a chlorine atom.

1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride, also known as hexachlorocyclotriphosphazene ([PCl2N]3), is a cyclic inorganic compound. While its primary applications are in polymer chemistry and as a precursor to other inorganic rings, its reactivity has been explored with various nucleophiles.

Research into the reaction of hexachlorocyclotriphosphazene with sulfonic acids, such as methanesulfonic acid, has been conducted. In one study, the reaction was performed in the presence of a Brønsted base like triethylamine (B128534), which deprotonates the sulfonic acid. The resulting sulfonate anion then acts as a nucleophile, attacking the phosphorus atoms on the phosphazene ring. However, the primary focus of this research was the synthesis of an oxygen-substituted phosphazene ring, [PON]3, rather than the isolation of the sulfonyl chloride as the main product. The formation of the desired [PON]3 molecule was reported to be unsuccessful, with only partially oxygenated phosphazenes being obtained. uakron.edu

A related triazine compound, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has been successfully used as a chlorinating agent for the preparation of both alkyl and aryl sulfonyl chlorides from sulfonic acids or their sodium salts under neutral conditions. cbijournal.comresearchgate.net This suggests that triazine-based frameworks can facilitate this transformation, although detailed studies specifically employing TAPC for the synthesis of alicyclic sulfonyl chlorides like decahydronaphthalene-2-sulfonyl chloride are not widely reported.

Thionyl chloride (SOCl2) is a common and effective reagent for the conversion of sulfonic acids into their corresponding sulfonyl chlorides. wikipedia.org This reaction is a standard procedure in organic synthesis due to its efficiency and the convenient removal of byproducts. wikipedia.orgresearchgate.net

The reaction proceeds by the nucleophilic attack of the sulfonic acid on the sulfur atom of thionyl chloride. This is followed by the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl), both of which are gases, driving the reaction to completion. masterorganicchemistry.com The general mechanism involves the formation of a chlorosulfite intermediate which then decomposes to the sulfonyl chloride.

This method is applicable to a wide range of sulfonic acids, including aliphatic and aromatic derivatives. For the synthesis of this compound, decahydronaphthalene-2-sulfonic acid would be treated with thionyl chloride, likely with gentle heating, to yield the desired product. The use of a solvent such as dichloromethane (B109758) or chloroform (B151607) is common, and a base like pyridine (B92270) may be added to neutralize the HCl produced. youtube.com

Table 1: Comparison of Chlorinating Agents for Sulfonic Acids

| Reagent | Common Name | Advantages | Disadvantages |

| 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride | TAPC, Hexachlorocyclotriphosphazene | Potentially mild conditions | Not well-established for this purpose; may lead to side products. uakron.edu |

| Thionyl Chloride | Thionyl Chloride | Highly effective; volatile byproducts (SO2, HCl) are easily removed. masterorganicchemistry.com | Corrosive and moisture-sensitive; reaction can be vigorous. |

| 2,4,6-Trichloro-1,3,5-triazine | Cyanuric Chloride | Effective under neutral conditions. cbijournal.comresearchgate.net | Requires base; solid byproducts need to be separated. |

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative to starting from sulfonic acids is the oxidative chlorination of more reduced sulfur compounds, such as thiols and disulfides. This approach combines oxidation and chlorination in a single synthetic step.

Conversion of Thiols and Disulfides to Sulfonyl Chlorides

The direct conversion of thiols (R-SH) and disulfides (R-S-S-R) to sulfonyl chlorides (R-SO2Cl) is an efficient process that avoids the need to first isolate the corresponding sulfonic acid. This transformation requires a reagent system that can both oxidize the sulfur atom and provide a source of chlorine. Various methods have been developed to achieve this, often using strong oxidizing agents in the presence of a chloride source. researchgate.netresearchgate.netgoogle.com

For instance, the reaction of thiols or disulfides with chlorine in an aqueous medium is a traditional method for preparing sulfonyl chlorides. google.com However, handling gaseous chlorine can be hazardous, leading to the development of alternative reagents. researchgate.net N-Chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA) have been shown to be effective reagents for the oxidative chlorination of a variety of sulfur compounds, affording sulfonyl chlorides in good to excellent yields. researchgate.net

A notable modern method for the oxidative chlorination of thiols and disulfides utilizes a combination of hydrogen peroxide (H2O2) and zirconium tetrachloride (ZrCl4). This system offers a mild and highly efficient route to sulfonyl chlorides. organic-chemistry.org

Hydrogen peroxide serves as the primary oxidant, and its use is advantageous from a green chemistry perspective as its main byproduct is water. nih.gov Zirconium tetrachloride is a low-toxicity, cost-effective Lewis acid that facilitates the reaction. The reaction proceeds rapidly at room temperature, often in a polar organic solvent like acetonitrile (B52724), and provides the desired sulfonyl chlorides in high yields and purity. organic-chemistry.org

This method has been successfully applied to a range of substrates, including aromatic, heterocyclic, and aliphatic thiols, demonstrating its broad applicability. organic-chemistry.org For the synthesis of this compound, the corresponding decahydronaphthalene-2-thiol or bis(decahydronaphthalen-2-yl) disulfide would be treated with the H2O2/ZrCl4 system. The advantages of this method include its speed, mild conditions, and the avoidance of harsh or toxic reagents.

Table 2: Selected Results for the Oxidative Chlorination of Thiols to Sulfonyl Chlorides using H2O2/ZrCl4

| Substrate (Thiol) | Product (Sulfonyl Chloride) | Time (min) | Yield (%) |

| 4-Bromothiophenol | 4-Bromobenzenesulfonyl chloride | 2 | 95 |

| 4-Methylthiophenol | 4-Methylbenzenesulfonyl chloride | 1 | 97 |

| 2-Naphthalenethiol | Naphthalene-2-sulfonyl chloride | 2 | 94 |

| Cyclohexanethiol | Cyclohexanesulfonyl chloride | 5 | 92 |

Data adapted from Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Synlett, 2009(17), 2773-2776.

N-Chlorosuccinimide Mediated Oxidation

The synthesis of sulfonyl chlorides from various sulfur-containing starting materials can be effectively achieved through oxidation mediated by N-Chlorosuccinimide (NCS). This method is a valuable alternative to traditional techniques that often employ hazardous reagents like chlorine gas. organic-chemistry.org A combination of NCS and dilute hydrochloric acid allows for the smooth and controlled oxidation of thiol derivatives, affording the corresponding sulfonyl chlorides in good to excellent yields. organic-chemistry.orgthieme-connect.com

The reaction is typically performed in a solvent mixture, such as acetonitrile and aqueous hydrochloric acid, which provides a controlled environment and prevents the uncontrollable reactions that can occur at higher temperatures under other conditions. organic-chemistry.org This method has been successfully applied to a range of substrates including thioacetates, thiocarbamates, thiols, and disulfides. organic-chemistry.org The byproduct of the reaction, succinimide (B58015), is water-soluble, which facilitates its easy removal during workup. organic-chemistry.org Other chlorinating agents like dichloro-dimethylhydantoin and trichloroisocyanuric acid have also been shown to be effective. organic-chemistry.org

Key Research Findings:

The NCS-HCl system provides a practical, safe, and efficient method for synthesizing sulfonyl chlorides. organic-chemistry.org

The process is characterized by high yields, often up to 96%. organic-chemistry.org

It demonstrates broad substrate compatibility. organic-chemistry.org

Table 1: Examples of Sulfonyl Chloride Synthesis via NCS-Mediated Oxidation

| Starting Material | Product | Yield (%) |

|---|---|---|

| Phenylmethanethiol | Phenylmethanesulfonyl chloride | 96% |

| Dodecanethiol | Dodecanesulfonyl chloride | 91% |

| Benzyl thioacetate | Phenylmethanesulfonyl chloride | 95% |

| S-Phenyl benzenecarbothioate | Benzenesulfonyl chloride | 85% |

Data sourced from studies on the oxidation of thiol derivatives. organic-chemistry.orglookchem.com

Synthesis from S-Alkylisothiourea Salts

An environmentally friendly and convenient route to sulfonyl chlorides utilizes S-alkylisothiourea salts as odorless and stable starting materials. organic-chemistry.orgthieme-connect.com These salts are readily prepared by reacting accessible alkyl halides or mesylates with inexpensive thiourea. organic-chemistry.orgthieme-connect.com The subsequent conversion to sulfonyl chlorides is achieved through an oxidative chlorosulfonation step.

While traditional methods for this conversion used chlorine gas, a more modern and sustainable approach employs N-chlorosuccinimide (NCS). organic-chemistry.orgthieme-connect.comthieme-connect.com The reaction proceeds efficiently under mild conditions. organic-chemistry.org A significant advantage of this method is its scalability and the potential for sustainability; the succinimide byproduct can be recovered from the aqueous phase and recycled back into NCS using sodium hypochlorite (B82951) (bleach). thieme-connect.comthieme-connect.com This process avoids hazardous reagents and simplifies purification, often eliminating the need for chromatography. organic-chemistry.org

Key Research Findings:

This method provides a practical and green synthesis for a diverse range of sulfonyl chlorides. thieme-connect.com

The use of odorless S-alkylisothiourea salts circumvents issues associated with volatile and malodorous thiols. organic-chemistry.org

The process is scalable and allows for the recycling of the primary byproduct. thieme-connect.com

Table 2: Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via NCS Chlorosulfonation

| Alkyl Halide Precursor | Intermediate S-Alkylisothiourea Salt | Final Sulfonyl Chloride | Yield (%) |

|---|---|---|---|

| Benzyl chloride | S-Benzylisothiourea chloride | Phenylmethanesulfonyl chloride | 98% |

| 1-Bromododecane | S-Dodecylisothiourea bromide | Dodecanesulfonyl chloride | 93% |

| 1-Bromo-3-phenylpropane | S-(3-Phenylpropyl)isothiourea bromide | 3-Phenylpropane-1-sulfonyl chloride | 95% |

| 1,4-Dichlorobutane | 1,4-Bis(isothioureidobutane) dihydrochloride | Butane-1,4-disulfonyl dichloride | 86% |

Alternative Routes to Sulfonyl Chlorides and Their Mimics

Beyond direct oxidation, several alternative strategies have been developed for the synthesis of sulfonyl chlorides and related functional groups. These methods often provide access to compounds that are difficult to prepare via traditional routes and may offer improved functional group tolerance.

Synthesis from Sulfonyl Hydrazides

Sulfonyl hydrazides, which are stable and easily handled solids, can serve as effective precursors to the more reactive sulfonyl chlorides. mdpi.com The conversion is accomplished by treating the sulfonyl hydrazide with an N-halosuccinimide, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), in a solvent like acetonitrile. mdpi.comresearchgate.net This transformation is typically rapid, clean, and high-yielding, proceeding at room temperature. mdpi.comresearchgate.net

The proposed mechanism involves the generation of a sulfonyl radical from the sulfonyl hydrazide under oxidative conditions, with the release of nitrogen gas. mdpi.com This sulfonyl radical then couples with a chlorine radical generated from NCS to form the final sulfonyl chloride product. mdpi.com This method is particularly useful as sulfonyl hydrazides can be considered protected forms of sulfonyl chlorides, allowing for their generation immediately before use in subsequent reactions. mdpi.com

Key Research Findings:

The reaction provides a simple and rapid method for converting stable sulfonyl hydrazides to sulfonyl chlorides. mdpi.com

The process is highly efficient, with excellent yields for a variety of substrates. mdpi.comresearchgate.net

The reaction can be performed in one pot, with the generated sulfonyl chloride being trapped by a nucleophile to form sulfonamides or sulfonates. researchgate.net

Table 3: Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

| Sulfonyl Hydrazide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Methylbenzenesulfonohydrazide | 4-Methylbenzenesulfonyl chloride | 95% |

| Benzenesulfonohydrazide | Benzenesulfonyl chloride | 94% |

| Naphthalene-2-sulfonohydrazide | Naphthalene-2-sulfonyl chloride | 92% |

| Thiophene-2-sulfonohydrazide | Thiophene-2-sulfonyl chloride | 91% |

Conditions typically involve NCS in acetonitrile at room temperature. mdpi.comresearchgate.net

Palladium-Mediated Approaches from Organometallic Reagents

Palladium catalysis offers powerful and versatile tools for the formation of carbon-sulfur bonds, enabling the synthesis of sulfonyl chlorides from organometallic reagents under mild conditions. These methods are particularly valuable for preparing arylsulfonyl chlorides with substitution patterns that are not accessible through classical electrophilic aromatic substitution reactions. nih.gov

A palladium-catalyzed Suzuki-Miyaura type cross-coupling reaction has been developed for the synthesis of arylsulfonyl chlorides from arylboronic acids. nih.govnih.gov In this process, phenyl chlorosulfate (B8482658) serves as an effective "[SO₂Cl]⁺" synthon. nih.gov The reaction exhibits considerable functional group tolerance.

The proposed catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the S-O bond of phenyl chlorosulfate, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the arylsulfonyl chloride product and regenerate the catalyst. nih.gov Optimization studies have shown that the reaction proceeds efficiently without a base, which can otherwise promote the formation of undesired byproducts. nih.gov

Key Research Findings:

Provides a regioselective method for the synthesis of arylsulfonyl chlorides. nih.gov

The process is tolerant of a wide range of functional groups. nih.gov

The sulfonyl chloride products can be generated and used in situ for the synthesis of sulfonamides. nih.gov

Table 4: Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids

| Arylboronic Acid | Ligand | Product | Yield (%) |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | SPhos | 4-Methoxybenzenesulfonyl chloride | 87% |

| 4-(Trifluoromethyl)phenylboronic acid | SPhos | 4-(Trifluoromethyl)benzenesulfonyl chloride | 78% |

| Naphthalene-1-boronic acid | SPhos | Naphthalene-1-sulfonyl chloride | 80% |

| 3-Thienylboronic acid | RuPhos | Thiophene-3-sulfonyl chloride | 55% |

Reactions typically use a palladium precatalyst and phenyl chlorosulfate. nih.gov

To overcome limitations in the synthesis of heteroaryl sulfonyl chlorides, which can be unstable or difficult to prepare from the corresponding boronic acids, methods utilizing organozinc reagents have been developed. acs.orgnih.gov The reaction of aryl- and heteroarylzinc reagents with an electrophilic sulfonyl chloride surrogate, such as 2,4,6-trichlorophenyl chlorosulfate (TCPC), provides an efficient route to sulfonyl chlorides that can be converted in situ to sulfonamides. acs.orgmit.edu

This approach does not require a transition-metal catalyst and is particularly effective for functionalizing heterocycles. acs.orgnih.gov The use of organozinc reagents instead of boronic acids can prevent issues like protodeboronation that hinder the synthesis of certain electron-deficient heteroaryl sulfonyl chlorides. nih.gov For some substrates, such as 2-pyridylzinc reagents, the reaction with TCPC yields stable 2,4,6-trichlorophenyl sulfonate esters, which act as bench-stable and reactive alternatives to the corresponding sulfonyl chlorides. acs.orgnih.gov

Key Research Findings:

The use of organozinc reagents expands the scope of sulfonyl chloride synthesis to include a wider range of heterocycles. nih.gov

The reaction with TCPC is efficient and does not require a transition metal catalyst. acs.org

This method allows for the rapid synthesis of a diverse library of sulfonamides from heteroarylzinc reagents. acs.orgmit.edu

Table 5: Synthesis of Sulfonamides via Organozinc Reagents and TCPC

| Organozinc Reagent | Amine | Final Sulfonamide Product | Yield (%) |

|---|---|---|---|

| Phenylzinc chloride | Morpholine | 4-(Phenylsulfonyl)morpholine | 85% |

| 2-Thienylzinc bromide | Benzylamine | N-Benzylthiophene-2-sulfonamide | 70% |

| 2-Pyridylzinc bromide | Aniline (B41778) | N-Phenylpyridine-2-sulfonamide | 75% |

| 5-Indolylzinc iodide | Propylamine | N-Propyl-1H-indole-5-sulfonamide | 68% |

Yields are for the two-step, one-pot process. acs.orgnih.gov

Stereoselective Synthesis Considerations for this compound Diastereomers

The rigid, fused ring system of decahydronaphthalene (B1670005) (decalin) gives rise to stereoisomerism, and substituents on the rings can exist in either axial or equatorial orientations. In the case of the trans-decalin system, the two six-membered rings are locked in a chair conformation, making the axial and equatorial positions for a substituent at the 2-position stereochemically distinct and not interconvertible through ring flipping. This conformational rigidity allows for the isolation of stable axial and equatorial epimers of trans-decahydronaphthalene-2-sulfonyl chloride.

Synthesis of Axial and Equatorial trans-2-Decalinsulfonyl Chloride Epimers

A synthetic route has been developed for the preparation of both the axial and equatorial epimers of trans-2-decalinsulfonyl chloride. cdnsciencepub.com This methodology allows for the controlled formation and isolation of each diastereomer, which is crucial for studying their differential reactivity.

The synthesis commences with trans-Δ²-octalin. cdnsciencepub.com Treatment of this starting material with thioacetic acid yields the axial thiolacetate. cdnsciencepub.com This initial step establishes the stereochemistry at the C-2 position, favoring the introduction of the sulfur-containing group in the axial orientation.

From the axial thiolacetate, a series of transformations leads to the formation of the axial sulfonyl chloride. This involves the conversion of the thiolacetate to a sodium sulfinate salt. Specifically, the axial thiolacetate is converted to an axial sulfone, which is then treated with sodium propanethiolate to yield the corresponding sodium sulfinate. cdnsciencepub.com The resulting axial sulfinate salt is then subjected to chlorination. This is achieved by dissolving the salt in a two-phase system of water and methylene (B1212753) chloride, with a small amount of acetic acid, and then bubbling chlorine gas through the cooled mixture. cdnsciencepub.com The chlorination proceeds until the aqueous phase becomes clear and the organic phase turns a greenish-yellow, indicating the formation of the axial trans-2-decalinsulfonyl chloride. cdnsciencepub.com

The synthesis of the equatorial epimer is accomplished through an epimerization and subsequent chlorination process starting from the axial sulfonyl chloride. cdnsciencepub.com The axial trans-2-decalinsulfonyl chloride is treated with triethylamine in a mixture of tert-butyl alcohol and methylene chloride. cdnsciencepub.com This mixture is allowed to stand overnight, leading to the formation of a mixture of sulfonate salts. cdnsciencepub.com After workup, this salt mixture is treated with phosphorus pentachloride in dry benzene (B151609) and refluxed to yield the equatorial trans-2-decalinsulfonyl chloride. cdnsciencepub.com

The successful synthesis of these distinct epimers has been pivotal in mechanistic studies, for instance, in investigating the formation of sulfenes through dehydrohalogenation, where the axial epimer was found to react significantly faster than its equatorial counterpart. cdnsciencepub.comresearchgate.net

Table 1: Key Reagents and Intermediates in the Synthesis of trans-2-Decalinsulfonyl Chloride Epimers

| Step | Starting Material | Key Reagents | Intermediate/Product | Stereochemistry |

| Axial Epimer Synthesis | ||||

| 1 | trans-Δ²-Octalin | Thioacetic acid | Axial thiolacetate | Axial |

| 2 | Axial thiolacetate | (via axial sulfone) Sodium propanethiolate | Axial sodium sulfinate | Axial |

| 3 | Axial sodium sulfinate | Chlorine gas, Methylene chloride/Water | Axial trans-2-decalinsulfonyl chloride | Axial |

| Equatorial Epimer Synthesis | ||||

| 1 | Axial trans-2-decalinsulfonyl chloride | Triethylamine, tert-Butyl alcohol | Sulfonate salt mixture | Mixture |

| 2 | Sulfonate salt mixture | Phosphorus pentachloride, Benzene | Equatorial trans-2-decalinsulfonyl chloride | Equatorial |

Stereochemical and Conformational Aspects of Decahydronaphthalene 2 Sulfonyl Chloride Reactivity

Conformational Analysis of the Decahydronaphthalene (B1670005) Ring System

The decahydronaphthalene skeleton, the core of decahydronaphthalene-2-sulfonyl chloride, can exist as two distinct diastereomers: cis-decalin and trans-decalin. researchgate.net The six-membered rings in both isomers predominantly adopt a chair conformation to minimize angular and torsional strain. nih.govnih.gov

In trans-decalin, the two cyclohexane (B81311) rings are fused via two equatorial bonds. This arrangement results in a relatively flat and conformationally rigid structure. researchgate.netscirp.org Ring flipping, a characteristic conformational change in monosubstituted cyclohexanes, is not possible in the trans-decalin system without causing significant ring strain. scirp.org Consequently, a substituent on the trans-decalin framework is locked into either an axial or an equatorial position. The trans isomer is generally more stable than the cis isomer due to fewer steric interactions. researchgate.net

Conversely, cis-decalin is formed by the fusion of two cyclohexane rings with one axial and one equatorial bond. nih.gov This fusion imparts a bent shape to the molecule. scirp.org Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring-flipping process where both rings invert simultaneously. nih.gov This inversion leads to the interconversion of axial and equatorial positions of a substituent.

The conformational rigidity of the trans-decalin system makes it an excellent model for studying the differing reactivity of axial and equatorial substituents, as the conformational equilibrium does not complicate the kinetic analysis.

Influence of Stereochemistry on Reaction Rates and Selectivity

The spatial orientation of the sulfonyl chloride group on the decahydronaphthalene ring system plays a critical role in determining the pathway and outcome of its reactions. The distinct steric environments of axial and equatorial positions, particularly in the rigid trans-decalin isomer, lead to significant differences in reaction rates and product distributions.

Studies on the elimination reactions of trans-decalinsulfonyl chlorides have provided clear evidence for the profound impact of stereochemistry on reactivity. In the formation of sulfenes via dehydrohalogenation with a base, the reaction rates of the axial and equatorial epimers are markedly different.

One study synthesized both the axial trans-2-decalinsulfonyl chloride and the equatorial trans-2-decalinsulfonyl chloride to investigate their reactivity with triethylamine (B128534) in the presence of aniline (B41778). nih.gov The axial isomer was found to react 71 times faster than the equatorial isomer in a reaction proceeding through a sulfene (B1252967) intermediate. nih.gov This significant rate difference is attributed to the more favorable anti-periplanar arrangement of the proton and the leaving group in the axial conformer, facilitating an E2 elimination mechanism.

In contrast, when these isomers were subjected to hydrolysis with water in the absence of a base, a reaction thought to occur by direct nucleophilic attack on the sulfur atom, the reactivity trend was reversed. The equatorial sulfonyl chloride reacted approximately 14 times faster than the axial epimer. nih.gov This reversal in reactivity highlights the sensitivity of the reaction mechanism to the stereochemical disposition of the reacting group. The greater accessibility of the equatorial position to the incoming nucleophile likely accounts for its enhanced reactivity in this SN2-type reaction.

| Reaction Condition | Reaction Type | Axial Isomer Rate | Equatorial Isomer Rate | Rate Ratio (Axial/Equatorial) | Reference |

|---|---|---|---|---|---|

| Triethylamine/Aniline at -25°C | E2 Elimination (via Sulfene) | 71 | 1 | 71 | nih.gov |

| Water at 50°C (no base) | SN2-type Hydrolysis | 1 | ~14 | ~0.07 | nih.gov |

Sulfonyl chlorides are utilized as activating agents in glycosylation reactions, where they react with a hemiacetal to form a reactive glycosyl sulfonate intermediate. The stereochemical outcome of these reactions is highly dependent on the reaction conditions and the nature of the reactants. The activation of a hemiacetal with a sulfonyl chloride, followed by treatment with a nucleophile like an enolate, can lead to the stereospecific formation of β-linked C-glycosides. mdpi.com

The mechanism of stereocontrol can be complex. In some systems, the selectivity arises from the stereoinversion of an α-glycosyl arylsulfonate through an SN2-like mechanism. However, competing pathways can erode the stereoselectivity. The formation of equilibrating axial and equatorial forms of the activated covalent glycosyl sulfonate donor can lead to a loss of selectivity, as each isomer may react with the acceptor at different rates and with different stereochemical outcomes. researchgate.net The concentration of the reactants can also influence the stereoselectivity, with higher concentrations sometimes leading to a decrease in 1,2-trans-selectivity due to the increasing importance of the competing SN2-like reaction with the covalent donors. researchgate.net

Atropisomerism and Conformational Dynamics in Sulfonamide Derivatives

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond. While well-documented in biaryl compounds, this phenomenon can also occur in other systems, including certain sulfonamides where bulky substituents hinder free rotation. nih.gov For instance, atropisomerism has been observed in sulfonamide-substituted dibenzodiazepines due to restricted rotation about a C-N bond. mdpi.com

In the context of this compound, the potential for atropisomerism would arise in its sulfonamide derivatives. If the nitrogen atom of the sulfonamide is attached to a bulky group, rotation around the C-S or S-N bonds could be sufficiently hindered to allow for the isolation of stable rotational isomers (atropisomers). The rigid decahydronaphthalene framework would act as a static bulky substituent, and if the N-substituent is also sterically demanding and lacks symmetry, the resulting molecule could be chiral due to this restricted rotation.

While specific studies on atropisomerism in sulfonamide derivatives of decahydronaphthalene were not identified in the surveyed literature, the principles of conformational restriction suggest that this is a plausible area for investigation. The conformational dynamics of the sulfonamide group, such as the orientation of the amino group relative to the sulfonyl group, are known to be influenced by weak intramolecular interactions and the presence of nearby substituents. researchgate.net

Chiral Induction and Enantioselective Transformations

The inherent chirality of the decahydronaphthalene ring system makes its derivatives, including the sulfonyl chloride, valuable synthons in asymmetric synthesis. Chiral induction refers to the preferential formation of one enantiomer or diastereomer of a product over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst.

This compound, being a chiral molecule, has the potential to be used as a chiral auxiliary or reagent to induce stereoselectivity in a variety of chemical transformations. For example, sulfonyl groups are key in the formation of cis-decalins through organocatalytic processes involving sulfonyl Nazarov reagents.

While direct applications of this compound as a chiral directing group in enantioselective transformations were not explicitly detailed in the provided search results, the broader field of asymmetric synthesis frequently employs chiral sulfonyl compounds. The synthesis of chiral sulfonimidoyl chlorides via desymmetrizing enantioselective hydrolysis is one such example of creating chiral sulfur-based reagents. researchgate.netnih.gov The well-defined and rigid stereochemistry of the decahydronaphthalene moiety makes it a promising scaffold for the design of new chiral ligands and catalysts for enantioselective reactions.

Computational Chemistry Approaches for Decahydronaphthalene 2 Sulfonyl Chloride

Frontier Molecular Orbital (FMO) Theory Applications in Decahydronaphthalene-2-sulfonyl chloride Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org This approach is particularly useful for understanding and predicting the outcomes of many organic reactions. libretexts.org

For this compound, the reactivity towards nucleophiles can be analyzed by examining its LUMO. The LUMO represents the ability of the molecule to accept electrons. In a reaction with a nucleophile, the nucleophile's HOMO will interact with the LUMO of the sulfonyl chloride. The energy and spatial distribution of the LUMO are therefore critical in determining the site of nucleophilic attack.

DFT calculations can provide detailed information about the HOMO and LUMO of this compound. The LUMO is expected to be localized primarily on the sulfur atom and the S-Cl bond, indicating that this is the most electrophilic site in the molecule and the most likely point of attack for a nucleophile. The energy of the LUMO can also be correlated with the molecule's reactivity; a lower LUMO energy generally implies a higher reactivity towards nucleophiles. ucsb.edu

Illustrative FMO Data for an Alkyl Sulfonyl Chloride

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -11.5 | Primarily located on the oxygen and chlorine lone pairs. |

| LUMO | +1.5 | Primarily located on the σ* orbital of the S-Cl bond. |

| HOMO-LUMO Gap | 13.0 eV | A large gap indicates high kinetic stability. |

Note: These are representative values for a simple alkyl sulfonyl chloride and serve for illustrative purposes. The exact energies for this compound would need to be calculated.

By analyzing the coefficients of the atomic orbitals contributing to the LUMO, one can predict the trajectory of the incoming nucleophile that leads to the most effective orbital overlap and, consequently, the lowest energy transition state.

Advanced Machine Learning Potentials in Molecular Modeling

While DFT provides a good balance of accuracy and cost, simulating large systems or long-timescale events can still be computationally prohibitive. Advanced machine learning (ML) potentials are emerging as a powerful tool to bridge this gap. These potentials are trained on large datasets of quantum mechanical calculations (often from DFT) and can then predict the energy and forces of a molecular system with an accuracy comparable to the underlying quantum method but at a fraction of the computational cost. dtu.dkchemrxiv.org

For this compound, ML potentials could be developed to study various aspects of its chemical behavior. For instance, an ML potential could be trained on a dataset of DFT calculations of the molecule's conformational landscape to enable rapid and accurate exploration of its different conformers.

Furthermore, ML models can be trained to predict reaction barriers. dtu.dkmit.edu By building a dataset of activation energies for reactions of various sulfonyl chlorides with different nucleophiles, an ML model could be developed to predict the reactivity of this compound without the need for explicit DFT calculations for every new reaction. This would be particularly useful for high-throughput screening of reaction conditions or for exploring complex reaction networks. The development of such models relies on the availability of large and diverse training datasets. acs.orgnih.gov

Conformational Landscape Analysis via Computational Methods

Computational methods, such as molecular mechanics force fields and DFT, can be used to perform a systematic conformational analysis of this compound. This involves identifying all low-energy conformers and determining their relative stabilities.

For the trans-isomer of this compound, the sulfonyl chloride group can be in either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is generally more stable for bulky substituents on a cyclohexane (B81311) ring.

For the cis-isomer, the situation is more complex due to the flexibility of the ring system. A conformational search would reveal multiple low-energy structures, and the relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Illustrative Relative Energies of Substituted Decalin Conformers

| Isomer | Substituent Position | Relative Energy (kcal/mol) |

| trans | Equatorial | 0.0 (most stable) |

| trans | Axial | +2.5 |

| cis | Equatorial-like | +0.5 |

| cis | Axial-like | +3.0 |

Note: This table presents hypothetical relative energies for a generic bulky substituent on the decalin ring system to illustrate the expected trends. The actual values for the sulfonyl chloride group would require specific calculations.

Understanding the conformational landscape is crucial as the reactivity of a particular conformer can be significantly different from others. For instance, the accessibility of the sulfonyl chloride group to an incoming nucleophile will depend on its conformational state. Therefore, a thorough conformational analysis is a prerequisite for accurate computational studies of the reactivity of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.